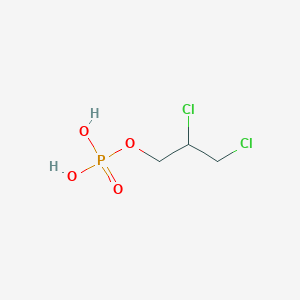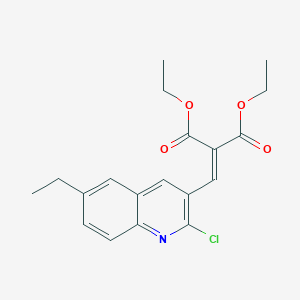
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Ethylation: The ethyl group is introduced at the 6-position through alkylation reactions using ethyl halides.
Vinylation and Esterification: The vinyl group and diethoxycarbonyl moiety are introduced through a series of coupling reactions and esterification processes.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted quinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-ethylquinoline: Lacks the vinyl and diethoxycarbonyl groups.
6-Ethyl-3-vinylquinoline: Lacks the chlorine and diethoxycarbonyl groups.
3-(2,2-Diethoxycarbonyl)vinylquinoline: Lacks the chlorine and ethyl groups.
Uniqueness
2-Chloro-6-ethyl-3-(2,2-diethoxycarbonyl)vinylquinoline is unique due to the presence of all three functional groups (chlorine, ethyl, and diethoxycarbonyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
1031928-61-6 |
|---|---|
Molekularformel |
C19H20ClNO4 |
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
diethyl 2-[(2-chloro-6-ethylquinolin-3-yl)methylidene]propanedioate |
InChI |
InChI=1S/C19H20ClNO4/c1-4-12-7-8-16-13(9-12)10-14(17(20)21-16)11-15(18(22)24-5-2)19(23)25-6-3/h7-11H,4-6H2,1-3H3 |
InChI-Schlüssel |
JSXFEJFZPCOCHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)C=C(C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


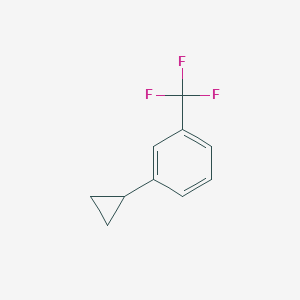


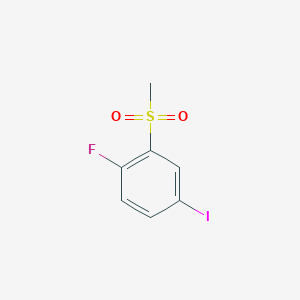
![3-[[4-(3-Pyridazinyl)phenyl]amino]benzoic Acid](/img/structure/B13707878.png)
![8-Amino-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13707882.png)
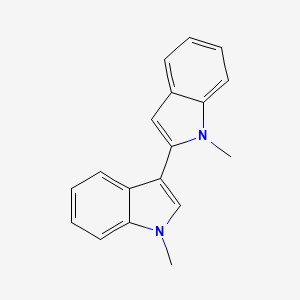

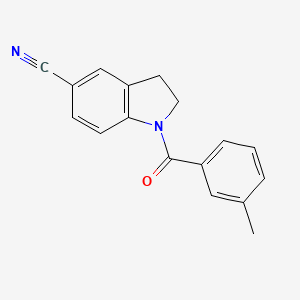
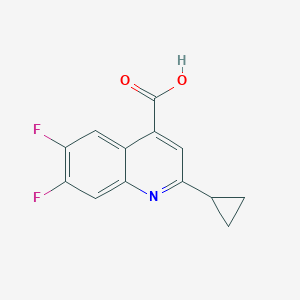
![4,5-Dimethyl-2-[(trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B13707897.png)

![Hexahydrofuro[3,2-b]furan-3,6-diyl dicarbonochloridate](/img/structure/B13707916.png)
